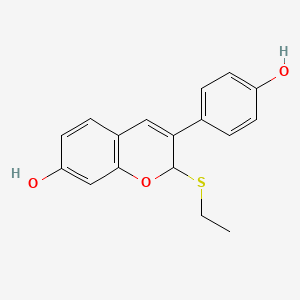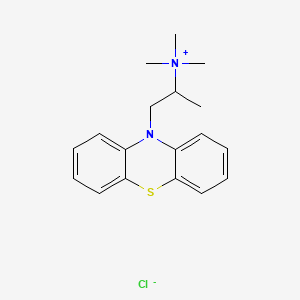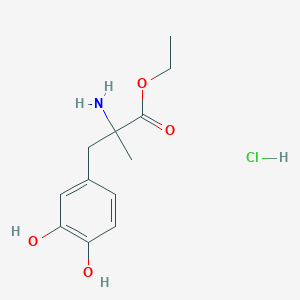
Methyldopate hydrochloride
Vue d'ensemble
Description
Methyldopate hydrochloride, also known as Methyldopa, is a medication used for high blood pressure . It is one of the preferred treatments for high blood pressure in pregnancy . Methyldopate hydrochloride is the ethyl ester of methyldopa, supplied as the hydrochloride salt with a molecular weight of 275.73 .
Synthesis Analysis
Methyldopate hydrochloride is synthesized from meprin raw material which is made into anhydrous meprin. The anhydrous meprin is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain methyldopate hydrochloride .Molecular Structure Analysis
The molecular formula of Methyldopate hydrochloride is C12H17NO4·HCl with an average mass of 275.729 Da and a monoisotopic mass of 275.092438 Da .Chemical Reactions Analysis
Methyldopate hydrochloride is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects .Physical And Chemical Properties Analysis
Methyldopate hydrochloride has a molar mass of 211.217 g·mol −1 . It has a density of 1.2±0.1 g/cm 3, a boiling point of 398.0±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique
Antihypertensive Agent
Methyldopate hydrochloride is primarily used as an antihypertensive agent . It is a centrally-acting alpha-2 adrenergic agonist that helps manage hypertension . It can be used alone or in combination with hydrochlorothiazide .
Treatment of Hypertensive Crises
Methyldopate hydrochloride is also used to treat hypertensive crises . In situations where oral therapy is unfeasible, methyldopate hydrochloride can be administered intravenously .
Use in Pregnant Women
Methyldopate hydrochloride is considered to be useful in certain patient populations, such as pregnant women . It is one of the few antihypertensive agents that is considered safe to use during pregnancy .
Use in Patients with Renal Insufficiency
Methyldopate hydrochloride is also beneficial for patients with renal insufficiency . It can be safely used in this patient population without the risk of further kidney damage .
Central Nervous System Effects
As a centrally acting sympatholytic agent, methyldopate hydrochloride has both central and peripheral nervous system effects . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Use as a Prodrug
Methyldopate hydrochloride is a prodrug , meaning that the drug requires biotransformation to an active metabolite for therapeutic effects . This property allows it to be administered in a stable, inactive form that can then be activated in the body .
Mécanisme D'action
Target of Action
Methyldopate hydrochloride primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure. Methyldopate hydrochloride acts as an agonist to these receptors .
Biochemical Pathways
Methyldopate hydrochloride is a prodrug, meaning it requires biotransformation to an active metabolite for therapeutic effects . It exists in two isomers: D-α-methyldopa and L-α-methyldopa, the latter being the active form . L-α-methyldopa is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine .
Pharmacokinetics
The bioavailability of methyldopate hydrochloride is approximately 50% . It is metabolized in the liver and has a plasma half-life of 105 minutes . Following intravenous injection, the plasma half-life of methyldopate hydrochloride ranges from 90 to 127 minutes . The drug and its metabolites are excreted via the kidneys .
Result of Action
The primary result of methyldopate hydrochloride’s action is a decrease in blood pressure . By inhibiting adrenergic neuronal outflow and reducing vasoconstrictor adrenergic signals, methyldopate hydrochloride effectively manages hypertension .
Action Environment
Methyldopate hydrochloride is more soluble and stable in solution than methyldopa, making it the preferred form for intravenous use . Its action, efficacy, and stability can be influenced by various environmental factors, including the patient’s physiological condition and the presence of other medications .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVZCCJDKYRRF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045370 | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyldopate hydrochloride | |
CAS RN |
2508-79-4 | |
| Record name | Methyldopate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopate hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldopa ethyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Methyldopate Hydrochloride as an antihypertensive agent?
A1: Methyldopate Hydrochloride, a prodrug, is converted in vivo to its active metabolite, methyldopa. Methyldopa acts as a decarboxylase inhibitor, primarily targeting the enzyme responsible for converting dopa to dopamine, thereby interfering with the synthesis of norepinephrine []. This, in turn, reduces peripheral sympathetic activity, leading to a decrease in blood pressure.
Q2: Can Methyldopate Hydrochloride induce autoimmune hemolytic anemia in susceptible individuals?
A2: While Methyldopate Hydrochloride is known to be associated with autoimmune hemolytic anemia in some humans, studies in mice have not shown a causal relationship. Prolonged high-dose treatment (4-200 mg/kg body weight) in genetically susceptible NZB and A/J mice, as well as the nonsusceptible CBA/H-T6 strain, did not induce a higher incidence or severity of autoimmune hemolytic anemia compared to control groups [].
Q3: Are there any reported cases of Methyldopate Hydrochloride being used during pregnancy?
A3: While not directly addressed in the provided abstracts, one case report describes the successful use of Clozapine, another psychiatric medication, alongside Methyldopate Hydrochloride (1500 mg daily) to manage pregnancy-induced hypertension in a patient during her second pregnancy []. It is crucial to consult with healthcare professionals for appropriate medical advice regarding medication use during pregnancy.
Q4: What are the analytical methods commonly used to determine the concentration of Methyldopate Hydrochloride in pharmaceutical formulations?
A4: Various analytical methods can be employed to quantify Methyldopate Hydrochloride. High-performance liquid chromatography (HPLC) coupled with a suitable detection method is a common approach for accurate and sensitive determination [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



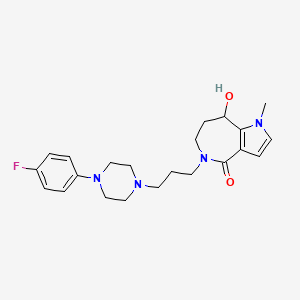
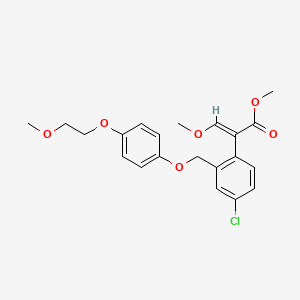
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)


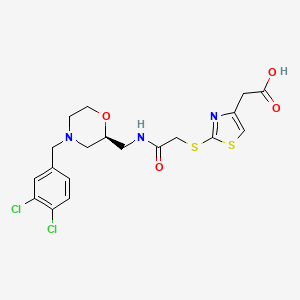

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)

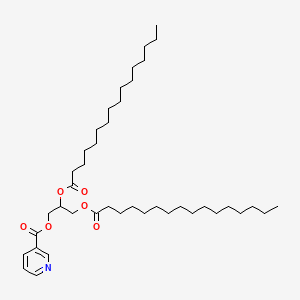
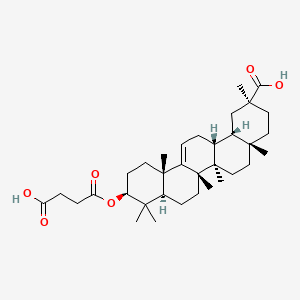
![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)
